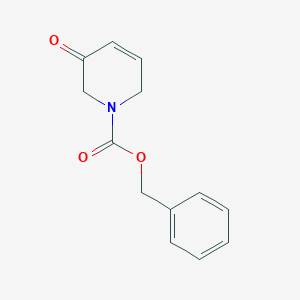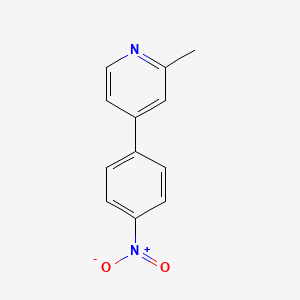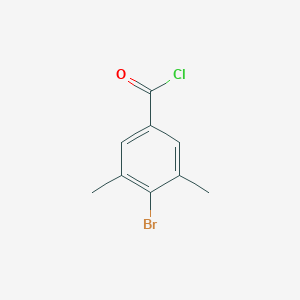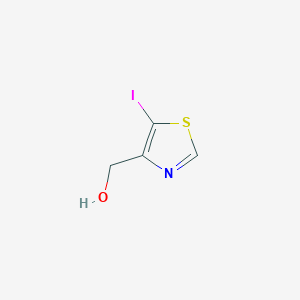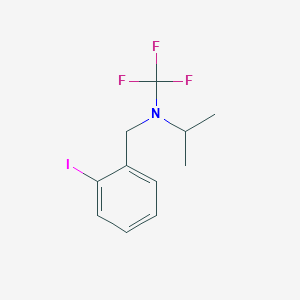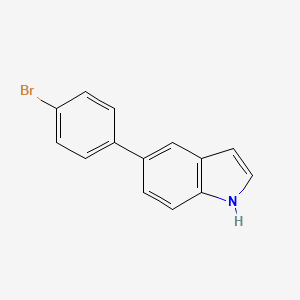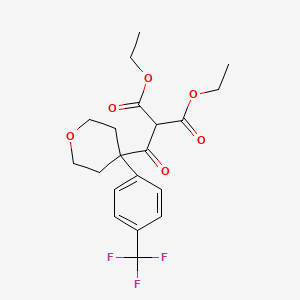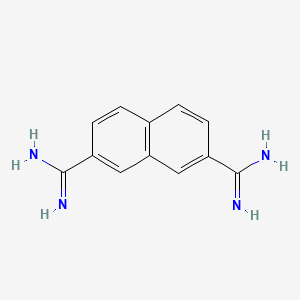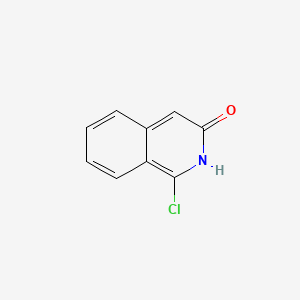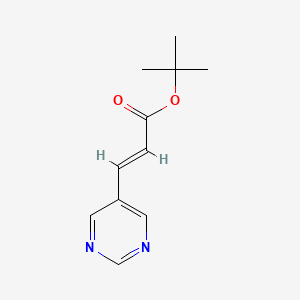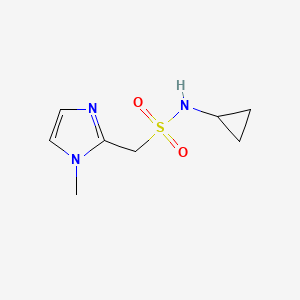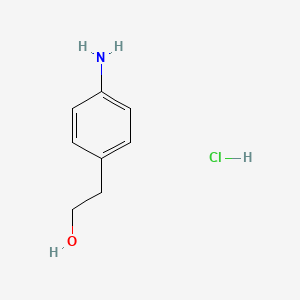
2-(4-Aminophenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)ethanol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of 2-(4-Aminophenyl)ethanol, where the hydrochloride group is added to enhance its solubility and stability. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethanol hydrochloride typically involves the reduction of 4-nitrophenethyl alcohol. The process includes the following steps:
Nitration: 2-Phenylethanol is nitrated to form 2-(4-nitrophenyl)ethanol.
Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation or other reducing agents like hydrazine hydrate in the presence of a catalyst.
Hydrochloride Formation: The resulting 2-(4-Aminophenyl)ethanol is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: 4-Aminobenzaldehyde, 4-Aminobenzoic acid.
Reduction: Secondary and tertiary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
2-(4-Aminophenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of an amino group.
4-Aminophenethyl alcohol: Lacks the hydrochloride group, affecting its solubility and stability.
4-Nitrophenethyl alcohol: Precursor in the synthesis of 2-(4-Aminophenyl)ethanol hydrochloride.
Uniqueness
This compound is unique due to its enhanced solubility and stability, making it more suitable for various applications compared to its analogs. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its significance .
Properties
CAS No. |
92814-31-8 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-(4-aminophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4,10H,5-6,9H2;1H |
InChI Key |
BAUGIPPZPXUSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


